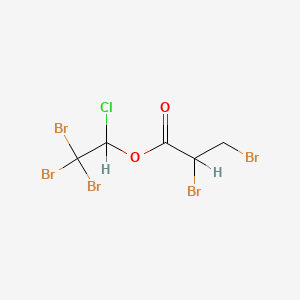

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate

Description

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is a halogenated organic compound featuring a tribromo-chloroethyl ester group attached to a 2,3-dibromopropionate backbone. These analogs share functional similarities, including ester linkages and brominated substituents, making them relevant for comparative analysis .

Properties

CAS No. |

59866-72-7 |

|---|---|

Molecular Formula |

C5H4Br5ClO2 |

Molecular Weight |

531.06 g/mol |

IUPAC Name |

(2,2,2-tribromo-1-chloroethyl) 2,3-dibromopropanoate |

InChI |

InChI=1S/C5H4Br5ClO2/c6-1-2(7)3(12)13-4(11)5(8,9)10/h2,4H,1H2 |

InChI Key |

NGCYKKQMUGJOQS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)OC(C(Br)(Br)Br)Cl)Br)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation of Ethyl Precursors

The starting point is often an ethyl alcohol or ethyl halide precursor subjected to bromination and chlorination. A typical approach involves:

- Bromination of 1-chloroethyl derivatives: Using elemental bromine or bromine-containing reagents under controlled temperatures to introduce tribromo substitution at the 2,2,2-position.

- Chlorination: Incorporation of chlorine at the 1-position is achieved through selective chlorination methods, often using reagents like thionyl chloride or chlorine gas under catalysis.

This stepwise halogenation is crucial for achieving the 2,2,2-tribromo-1-chloroethyl moiety.

Synthesis of 2,3-Dibromopropionate Moiety

The propionate ester segment bearing dibromo substitution at positions 2 and 3 is prepared by:

- Bromination of propionic acid derivatives: Starting from propionic acid or its esters, bromination is conducted using bromine in the presence of catalysts or radical initiators to selectively place bromine atoms at the 2 and 3 positions.

- Esterification: The 2,3-dibromopropionic acid or its derivatives are esterified with the halogenated ethyl alcohol prepared in the previous step, typically using acid catalysis (e.g., sulfuric acid) or coupling agents to form the ester bond.

Integrated Synthesis Route

A plausible integrated synthesis route based on related halogenated compounds involves:

- Preparation of 2,2,2-tribromo-1-chloroethanol: Starting from 1-chloroethanol, bromination with bromine under controlled conditions yields the tribromo derivative.

- Preparation of 2,3-dibromopropionic acid: Bromination of propionic acid using bromine and radical initiators.

- Esterification: Coupling of the two moieties under acidic conditions to form this compound.

This method ensures regioselective halogenation and efficient ester formation.

Comparative Analysis with Related Halogenated Compounds

The synthesis of this compound shares similarities with the preparation of other halogenated pesticides such as dicofol (1,1-bis(chlorophenyl)-2,2,2-trichloroethanol derivatives). For example, dicofol synthesis involves:

- Condensation of chloral with chlorobenzene in sulfuric acid medium.

- Chlorination and hydrolysis steps.

- Use of acidic aqueous phases and organic solvents for purification and phase separation.

While the exact reagents and conditions differ, the principles of halogenation, phase separation, and careful control of reaction conditions apply similarly to the preparation of tribromo-chloroethyl dibromopropionate.

Research Findings and Optimization Notes

- Reaction Temperature Control: Maintaining low temperatures (e.g., -20 to -15 °C) during halogenation steps minimizes side reactions and promotes selective substitution.

- Use of Acid Catalysts: Sulfuric acid or sulfonic acids facilitate esterification and halogenation but require careful handling to avoid overreaction or degradation.

- Phase Separation Techniques: Organic and aqueous phase separations are critical for isolating the product and recycling solvents or reagents.

- Purification: Hydrodistillation and washing with sodium carbonate or dilute sodium hydroxide solutions remove residual acids and impurities, enhancing product purity.

- Yield Considerations: Using acidic aqueous phases derived from the synthesis steps improves yields, as demonstrated in related halogenated compound syntheses.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 1-chloroethanol | Bromine, low temperature (-20 to -15 °C) | 2,2,2-Tribromo-1-chloroethanol |

| 2 | Bromination of propionic acid | Bromine, radical initiator | 2,3-Dibromopropionic acid |

| 3 | Esterification of halogenated alcohol and acid | Acid catalyst (H2SO4), controlled heating | This compound |

| 4 | Purification | Washing with Na2CO3, hydrodistillation | Pure final compound |

Chemical Reactions Analysis

Types of Reactions

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.

Reduction Reactions: The compound can be reduced to form less halogenated products.

Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the original compound.

Scientific Research Applications

Agricultural Applications

1. Herbicidal Activity

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate has been studied for its herbicidal properties. It acts as an ectophosphatase inhibitor, which enhances the efficacy of herbicides by modulating the ATP gradient across biological membranes in plants. This mechanism allows for improved penetration of herbicides into plant cells, potentially reducing the required dosage of active ingredients while maintaining effectiveness .

Case Study : A study demonstrated that when used in conjunction with traditional herbicides, this compound increased the sensitivity of various plant species to these agents, leading to more effective weed management strategies .

Pharmaceutical Applications

2. Chemotherapeutic Synergy

The compound has also been investigated for its potential to enhance the effectiveness of chemotherapeutic agents. By inhibiting ectophosphatases, it may reduce drug resistance in tumor cells, allowing for lower doses of chemotherapeutics to achieve the desired cytotoxic effect .

Case Study : Research indicated that combining this compound with specific chemotherapeutic drugs resulted in a significant increase in cell death rates in resistant cancer cell lines compared to treatments without the compound .

Cosmetic and Dermatological Applications

3. Skin Bioavailability

This compound is being explored for its role in enhancing skin bioavailability of topical formulations. Its chemical structure allows it to facilitate the transport of active ingredients through skin layers, improving therapeutic outcomes for dermatological products .

Case Study : A formulation study highlighted that incorporating this compound into cosmetic products improved the delivery of active agents into deeper skin layers, resulting in enhanced moisturizing effects and overall efficacy of the product .

Environmental Impact and Safety

Despite its efficacy in various applications, the environmental impact and safety profile of this compound must be considered. Regulatory assessments are necessary to ensure that its use does not lead to adverse ecological effects or human health risks.

Summary Table of Applications

Mechanism of Action

The mechanism by which 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structure and Properties :

Stability :

Methyl 2,3-Dibromopropionate (CAS 1729-67-5)

Structure and Properties :

Comparison Table :

Other Structurally Related Compounds

- 2,3-Dibromo-3-phenylpropionic Acid : Features a phenyl group instead of an ester, characterized by inversion dimers linked via hydrogen bonds .

- 2,3-Dichloropropionate Esters : Less brominated analogs (e.g., methyl 2,3-dichloropropionate, CAS 3674-09-7) with reduced reactivity due to lower halogen content .

Research Findings and Trends

- Regioselectivity : Ethyl 2,3-dibromopropionate often yields two regioisomers in heterocyclic syntheses, while methyl derivatives avoid this issue .

- Stability : Ethyl esters are prone to decomposition under basic conditions, limiting their utility in aqueous reactions .

- Analytical Utility : Methyl derivatives are preferred in gas chromatography due to lower molecular weight and volatility .

Biological Activity

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate (CAS No. 59866-72-7) is a halogenated compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, drawing from various studies and sources to provide a comprehensive overview.

Molecular Formula: C5H4Br5ClO2

Molecular Weight: 394.7 g/mol

The structure of this compound features multiple bromine atoms and a chlorine atom, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Its halogenated structure suggests potential mechanisms including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption: The lipophilic nature of halogenated compounds can lead to alterations in cell membrane integrity.

- Reactive Oxygen Species (ROS) Production: Halogenated compounds are known to generate ROS, which can induce oxidative stress in cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of halogenated compounds similar to this compound. For instance:

- Study on Bacterial Strains: A study tested the efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity at concentrations as low as 50 µg/mL for some brominated derivatives .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 50 µg/mL |

| Similar Brominated Compound | E. coli | 75 µg/mL |

Cytotoxicity Studies

Another critical aspect of biological activity is cytotoxicity:

- Cytotoxic Effects on Cancer Cell Lines: Research conducted on human cancer cell lines demonstrated that the compound exhibited cytotoxic effects at concentrations ranging from 10 to 100 µM. The study highlighted that the compound induced apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis via caspase activation |

| MCF-7 | 40 | Cell cycle arrest |

Environmental Impact

Due to its halogenated nature, this compound may also have implications for environmental toxicity. It is essential to consider its persistence in ecosystems and potential bioaccumulation in aquatic organisms.

Q & A

Basic: What are the recommended synthetic pathways for 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves bromination and esterification steps. For example, bromination of a propionate precursor using PBr₃ or HBr in a controlled environment ensures regioselectivity. Key intermediates, such as 2,3-dibromopropionic acid derivatives, are characterized via:

- NMR spectroscopy (¹H/¹³C) to confirm bromine substitution patterns.

- X-ray crystallography to resolve structural ambiguities, particularly in disordered crystal systems (e.g., inversion dimers observed in related brominated esters) .

- GC-MS to verify purity and detect side products like dehalogenated byproducts .

Advanced: How can factorial design optimize reaction conditions for stereochemical control in halogenated ester synthesis?

Methodological Answer:

Factorial design allows systematic variation of parameters (temperature, stoichiometry, catalyst loading) to identify optimal conditions. For instance:

- A 2³ factorial design can test interactions between brominating agent concentration (e.g., 1.0–2.0 equiv), reaction time (6–12 hrs), and solvent polarity (CH₂Cl₂ vs. CCl₄).

- Response variables include yield and enantiomeric excess (analyzed via chiral HPLC).

- Advanced statistical tools (ANOVA) resolve confounding variables, addressing contradictions in reported yields .

Basic: What spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Methodological Answer:

- FT-IR : Confirms ester carbonyl (C=O, ~1740 cm⁻¹) and C-Br stretches (500–600 cm⁻¹).

- XPS : Quantifies bromine content and oxidation states, critical for distinguishing 2,2,2-tribromo vs. 2,3-dibromo isomers .

- HPLC-DAD : Detects trace impurities (e.g., chlorinated byproducts) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of bromine alters the electrophilicity of the ester carbonyl and adjacent carbons:

- DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, predicting sites for nucleophilic attack.

- Experimental validation via Sonogashira coupling with alkynes shows reduced reactivity compared to less halogenated analogs, attributed to steric hindrance and electronic deactivation .

- Contrast with 2-chloro-3-(2-ethylphenyl)-1-propene () highlights differences in π-backbonding and oxidative addition rates .

Basic: What are the documented physical properties (e.g., boiling point, solubility) of this compound?

Methodological Answer:

- Boiling Point : Estimated via reduced-pressure data (e.g., 387.7 K at 0.987 bar for similar brominated propane derivatives) .

- Solubility : Predominantly hydrophobic; dissolves in chlorinated solvents (CHCl₃, CCl₄) but precipitates in polar aprotic solvents (DMF) due to halogen-halogen interactions.

- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C, critical for handling protocols .

Advanced: How can molecular dynamics simulations predict environmental persistence of halogenated propionates?

Methodological Answer:

- QSPR models correlate logP and Henry’s Law constants with biodegradation rates, showing prolonged persistence in aqueous environments due to high halogen content.

- Reactive force field (ReaxFF) simulations model hydrolysis pathways, identifying dominant degradation products (e.g., tribromoacetic acid) under UV exposure .

- Experimental validation via GC-ECD quantifies half-lives in soil/water systems, aligning with OECD 307 guidelines .

Advanced: What methodological frameworks resolve contradictions in crystallographic disorder reports for halogenated esters?

Methodological Answer:

- Multi-conformer refinement in X-ray crystallography accounts for disordered carbon/oxygen atoms (e.g., 2:1 site occupancy ratios observed in dibromo-propionate crystals) .

- Hirshfeld surface analysis maps intermolecular interactions (e.g., O–H⋯O hydrogen bonds) to explain packing anomalies.

- Cross-validation with solid-state NMR (¹³C CP/MAS) confirms dynamic disorder in the crystal lattice .

Basic: How is the purity of this compound assessed, and what contaminants are commonly observed?

Methodological Answer:

- Elemental Analysis (EA) : Validates stoichiometric Br/Cl ratios (theoretical vs. experimental).

- ICP-MS : Detects trace metal catalysts (e.g., Pd from coupling reactions).

- TLC and GC-MS : Identify residual solvents (e.g., ethyl acetate) and dehalogenated byproducts (e.g., monobromo derivatives) .

Advanced: What role does theoretical chemistry play in designing derivatives with reduced toxicity?

Methodological Answer:

- Docking studies predict binding affinity to cytochrome P450 enzymes, guiding structural modifications (e.g., replacing bromine with less toxic substituents).

- ADMET predictors (e.g., SwissADME) evaluate bioaccumulation potential, prioritizing derivatives with lower logP values.

- In vitro assays (e.g., Ames test) validate computational predictions, aligning with OECD 471 guidelines .

Advanced: How do methodological choices in process simulation address scalability challenges for halogenated esters?

Methodological Answer:

- Aspen Plus® simulations model distillation sequences to separate high-boiling brominated intermediates.

- CFD analysis optimizes reactor design for exothermic bromination steps, minimizing hot spots.

- Life Cycle Assessment (LCA) : Evaluates environmental impact of solvent recovery vs. single-use systems, aligning with CRDC 2020 subclass RDF2050108 (process control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.